molecular formula C21H25ClN4O B280385 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2,6-DIMETHYLPHENYL)-1-ADAMANTANECARBOXAMIDE

3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2,6-DIMETHYLPHENYL)-1-ADAMANTANECARBOXAMIDE

Cat. No.: B280385
M. Wt: 384.9 g/mol
InChI Key: FQGDGEHJBGQVPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2,6-DIMETHYLPHENYL)-1-ADAMANTANECARBOXAMIDE is a synthetic compound that belongs to the class of adamantane derivatives Adamantane is a unique hydrocarbon with a diamond-like structure, which imparts significant stability and rigidity to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2,6-DIMETHYLPHENYL)-1-ADAMANTANECARBOXAMIDE typically involves multiple steps:

    Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene.

    Introduction of the Carboxamide Group: The adamantane is then functionalized with a carboxamide group using reagents such as acyl chlorides or anhydrides.

    Attachment of the Triazole Ring: The triazole ring is introduced via a cyclization reaction involving hydrazine derivatives and appropriate chlorinated precursors.

    Final Coupling: The final step involves coupling the triazole derivative with the adamantane carboxamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane core, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it into a more saturated heterocyclic system.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Hydroxylated adamantane derivatives.

    Reduction: Saturated triazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its rigid adamantane core provides a stable scaffold for the development of new materials and catalysts.

Biology

Biologically, the compound has shown potential as an antiviral agent. The triazole ring is known for its bioactivity, and the adamantane core enhances the compound’s ability to interact with biological membranes.

Medicine

In medicine, derivatives of this compound are being explored for their potential use in treating neurodegenerative diseases. The adamantane structure is known to inhibit certain enzymes and receptors involved in these conditions.

Industry

Industrially, the compound can be used in the development of advanced polymers and coatings due to its stability and rigidity.

Mechanism of Action

The mechanism of action of 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2,6-DIMETHYLPHENYL)-1-ADAMANTANECARBOXAMIDE involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, inhibiting metalloprotein enzymes. The adamantane core can disrupt lipid membranes, affecting membrane-bound proteins and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Rimantadine: Another adamantane derivative used as an antiviral agent.

    Memantine: Used in the treatment of Alzheimer’s disease.

    Amantadine: Known for its antiviral and antiparkinsonian properties.

Uniqueness

Compared to these compounds, 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2,6-DIMETHYLPHENYL)-1-ADAMANTANECARBOXAMIDE is unique due to the presence of the triazole ring, which imparts additional bioactivity and potential for chemical modification. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H25ClN4O

Molecular Weight

384.9 g/mol

IUPAC Name

3-(3-chloro-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl)adamantane-1-carboxamide

InChI

InChI=1S/C21H25ClN4O/c1-13-4-3-5-14(2)17(13)24-18(27)20-7-15-6-16(8-20)10-21(9-15,11-20)26-12-23-19(22)25-26/h3-5,12,15-16H,6-11H2,1-2H3,(H,24,27)

InChI Key

FQGDGEHJBGQVPC-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Cl

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Cl

Origin of Product

United States

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